molecular formula C15H11FO3 B7959672 Methyl 2-fluoro-4-(2-formylphenyl)benzoate

Methyl 2-fluoro-4-(2-formylphenyl)benzoate

Cat. No.: B7959672
M. Wt: 258.24 g/mol
InChI Key: NQDGFNYWSCGSQV-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(2-formylphenyl)benzoate is an organic compound with the molecular formula C15H11FO3 It is a derivative of benzoic acid, featuring a fluorine atom and a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-(2-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity of the final product. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(2-formylphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 2-fluoro-4-(2-carboxyphenyl)benzoic acid.

    Reduction: 2-fluoro-4-(2-hydroxyphenyl)benzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-4-(2-formylphenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-fluoro-4-(2-formylphenyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: A simpler derivative with only a fluorine atom attached to the benzene ring.

    Methyl 4-formylbenzoate: Contains a formyl group but lacks the fluorine atom.

    Methyl 2-((4-formylphenoxy)methyl)benzoate: Features a formyl group and an ether linkage.

Uniqueness

Methyl 2-fluoro-4-(2-formylphenyl)benzoate is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-fluoro-4-(2-formylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDGFNYWSCGSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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